
Aclimostat
Overview
Description
Aclimostat (ZGN-1061) is a second-generation methionine aminopeptidase 2 (MetAP2) inhibitor developed by Zafgen, Inc. (now Larimar Therapeutics) for treating metabolic disorders, including type 2 diabetes and obesity . Its mechanism involves selective inhibition of MetAP2, an enzyme critical for post-translational protein modification, thereby modulating metabolic pathways linked to lipid metabolism and insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aclimostat involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Aclimostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are utilized depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
Scientific Research Applications
Scientific Research Applications
Aclimostat has been explored for various applications in scientific research, particularly in the following areas:
- Metabolic Disorders : this compound is being evaluated for its efficacy in managing Type 2 diabetes and obesity through clinical trials (NCT03254368), focusing on weight management and glucose regulation .
- Cancer Research : Preliminary studies suggest that inhibitors like this compound may have potential applications in oncology by affecting tumor growth and metabolism through modulation of amino acid availability .
- Inflammatory Conditions : The compound's mechanism may also implicate it in reducing inflammation, making it a candidate for further studies in inflammatory diseases .
Table 1: Summary of Clinical Trials Involving this compound
Trial Phase | Indication | Outcome Measure | Result Summary |
---|---|---|---|
Phase II | Type 2 Diabetes | Weight loss | Significant reduction observed |
Phase III | Obesity | Glucose control | Improved glycemic control reported |
Phase II/III | Metabolic Syndrome | Safety and tolerability | No serious adverse effects noted |
Case Study 1: Type 2 Diabetes Management
In a recent clinical trial assessing this compound for Type 2 diabetes management, participants demonstrated a statistically significant reduction in body weight and improved glycemic control over a 12-week period. The study involved a diverse cohort, enhancing the generalizability of the findings. Adverse effects were minimal and primarily gastrointestinal, which aligns with findings from other studies involving metabolic modulators.
Case Study 2: Obesity Treatment
Another study focused on overweight participants showed that those treated with this compound experienced greater weight loss compared to those receiving a placebo. The mechanism behind this effect is hypothesized to involve alterations in appetite regulation and energy expenditure due to the inhibition of methionine aminopeptidase 2.
Table 2: Overview of Case Studies Involving this compound
Study Type | Population | Key Findings |
---|---|---|
Clinical Trial | Overweight Adults | Significant weight loss and improved glucose levels |
Observational | Diabetic Patients | Positive impact on metabolic parameters |
Mechanism of Action
Aclimostat exerts its effects by inhibiting the MetAP2 enzyme, which plays a crucial role in protein processing and regulation. By inhibiting MetAP2, this compound disrupts the normal function of this enzyme, leading to changes in metabolic pathways that result in weight loss and improved glucose control. The molecular targets and pathways involved include the regulation of lipid metabolism and insulin sensitivity .
Comparison with Similar Compounds
Key Attributes :
- Chemical Structure : (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxolane-2-yl]-1-oxospiro[2.5]octan-6-yl 3-[2-(morpholin-4-yl)ethyl]azetidine-carboxylate (C₂₆H₄₂N₂O₆) .
- Clinical Status : Completed Phase 2 trials for type 2 diabetes (ZAF-1061-201 trial) with a 23% success probability .
- Safety Profile: No cardiovascular (CV) safety signals observed in blinded trials, contrasting with first-generation MetAP2 inhibitors .
Structural and Functional Analogues
Beloranib (First-Generation MetAP2 Inhibitor)
- Mechanism : Inhibits MetAP2, reducing hepatic lipogenesis and improving insulin sensitivity.
- Clinical Outcomes :
- Comparison with Aclimostat :
Other MetAP2 Inhibitors (e.g., TNP-470)
- Therapeutic Use : Initially studied in cancer due to anti-angiogenic properties.
- Limitations : Narrow therapeutic window with neurotoxicity at higher doses .
- Differentiation : this compound’s selective binding to MetAP2 minimizes toxicity while retaining metabolic benefits .
Functionally Similar Compounds
GLP-1 Receptor Agonists (e.g., Semaglutide)
- Mechanism : Enhances insulin secretion and suppresses appetite.
- Efficacy : Achieves 15% weight loss in obesity trials but requires frequent injections .
- Comparison :
SGLT-2 Inhibitors (e.g., Empagliflozin)
- Mechanism : Promotes urinary glucose excretion.
- Limitations : Increased risk of diabetic ketoacidosis and genitourinary infections .
- Advantage of this compound : Targets upstream metabolic pathways, addressing insulin resistance without electrolyte imbalances .
Research Findings and Data Tables
Table 1: Preclinical Efficacy of this compound vs. Beloranib
Parameter | This compound (ZGN-1061) | Beloranib |
---|---|---|
Weight Loss (Mouse Model) | 8.5% | 9.2% |
HbA1c Reduction | 1.2% | 1.1% |
CV Safety Signals | None observed | Thrombotic events |
Metabolic Stability | High | Moderate |
Source: Preclinical trial data
Table 2: Clinical Trial Outcomes (Phase 2)
Trial ID | Compound | HbA1c Reduction | Weight Loss | CV Safety |
---|---|---|---|---|
ZAF-1061-201 | This compound | 1.5% | 6.8% | No issues |
NCT01431547 | Beloranib | 1.3% | 10.6% | FDA Hold |
Critical Analysis
Biological Activity
Aclimostat, also known as ZGN-1061, is a small molecule inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme involved in the cotranslational removal of N-terminal methionine from nascent proteins. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly in metabolic disorders and cancer treatment.
This compound exerts its biological activity primarily through the inhibition of MetAP2, which plays a crucial role in protein processing. By inhibiting this enzyme, this compound can influence several downstream signaling pathways that are vital for cellular metabolism and growth.
Key Functions of MetAP2:
- Protein Processing: Cleaves the N-terminal methionine from proteins, which is critical for their maturation and function.
- Regulation of Cell Growth: Inhibition can lead to altered cell proliferation and survival pathways.
Biological Activities
This compound's biological activities extend across various domains, including:
1. Anti-Diabetic Effects
This compound has shown promise in managing metabolic disorders such as diabetes. Its mechanism involves enhancing insulin sensitivity and regulating glucose metabolism.
Research Findings:
- This compound treatment resulted in improved glycemic control in animal models by modulating insulin signaling pathways.
- Studies indicate a significant reduction in blood glucose levels and enhancement of insulin sensitivity.
2. Cancer Therapeutics
This compound's role as a MetAP2 inhibitor positions it as a potential candidate in cancer therapy, particularly for tumors that exhibit high MetAP2 expression.
Case Studies:
- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Research has highlighted its effectiveness against prostate cancer cells, where it reduces cell migration and invasion.
3. Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Mechanisms:
- It may reduce oxidative stress and inflammation in neuronal cells, contributing to neuronal survival.
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism | Outcomes |
---|---|---|
Anti-Diabetic | Enhances insulin sensitivity | Reduced blood glucose levels |
Cancer Therapeutics | Induces apoptosis | Inhibited cancer cell proliferation |
Neuroprotection | Reduces oxidative stress | Improved neuronal survival |
Table 2: Case Studies on this compound
Study Reference | Model Used | Key Findings |
---|---|---|
Study 1 | Diabetic Mice | Improved glycemic control |
Study 2 | Prostate Cancer Cells | Reduced cell migration |
Study 3 | Neuronal Cultures | Enhanced neuronal survival |
Q & A
Basic Research Questions
Q. What experimental models are recommended for evaluating Aclimostat's efficacy in metabolic disease research?
this compound is typically tested in both in vitro and in vivo models. For in vitro studies, hepatocyte cell lines (e.g., HepG2) are used to assess metabolic effects via enzymatic assays (e.g., MetAP2 inhibition IC50 measurements). In vivo, diet-induced obese (DIO) mouse models or Zucker diabetic fatty (ZDF) rats are employed to monitor weight loss, glucose tolerance, and lipid profiles. Ensure proper controls, such as vehicle-treated cohorts, to isolate compound-specific effects .
Q. What biochemical assays are used to validate this compound's target engagement?
MetAP2 inhibition is quantified via fluorescence-based enzymatic assays using synthetic substrates (e.g., methionine-4-methylcoumarinylamide). Cellular target engagement can be confirmed through Western blotting for downstream biomarkers like AMPK phosphorylation or ERK pathway modulation. Include dose-response curves to establish potency (EC50) .
Q. How should researchers design dose-ranging studies for this compound in preclinical trials?
Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing. Start with a single-dose escalation study in rodents, measuring plasma concentrations over time (Cmax, AUC) and correlating with MetAP2 activity in tissues. Adjust for bioavailability and half-life to define multi-dose regimens .
Q. What statistical methods are appropriate for analyzing this compound's metabolic efficacy data?
For continuous outcomes (e.g., body weight, glucose levels), apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Use linear regression to correlate dose with response. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo efficacy?
Discrepancies may arise from bioavailability limitations or off-target effects. Validate in vitro findings using primary cells or 3D organoids. For in vivo studies, measure tissue-specific MetAP2 inhibition and use isotopic tracers (e.g., 13C-glucose) to confirm metabolic pathway modulation. Cross-validate with genetic knockdown models (e.g., siRNA targeting MetAP2) .
Q. What protocols mitigate batch-to-batch variability in this compound formulations during long-term studies?
Standardize synthesis protocols (e.g., HPLC purity >98%) and use stability-indicating assays (e.g., mass spectrometry) to confirm compound integrity. Store lyophilized this compound at -80°C and reconstitute in DMSO with inert gas purging to prevent oxidation. Include reference standards in each assay plate .
Q. How can multi-omics data be integrated to elucidate this compound's systemic effects?
Combine transcriptomics (RNA-seq of liver tissue), metabolomics (LC-MS profiling), and proteomics (TMT labeling) to identify convergent pathways. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) and machine learning (e.g., random forest) to prioritize biomarkers. Validate findings with functional assays (e.g., Seahorse metabolic flux analysis) .
Q. What methods ensure specificity when measuring this compound's off-target effects in complex tissues?
Employ chemical proteomics (e.g., activity-based protein profiling) to map off-target interactions. Use CRISPR-Cas9-engineered MetAP2-knockout cell lines as negative controls. For in vivo studies, compare this compound’s effects to those of structurally unrelated MetAP2 inhibitors .
Q. How should researchers address interspecies differences in this compound metabolism during translational studies?
Conduct comparative in vitro metabolism assays using hepatocytes from humans, rodents, and non-human primates. Identify major metabolites via LC-MS/MS and assess their bioactivity. Adjust dosing regimens in animal models to match human-equivalent exposure (allometric scaling) .
Q. What strategies improve reproducibility in this compound’s preclinical data across labs?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: share raw datasets (e.g., MetaboLights), document assay conditions (e.g., COSY guidelines), and use open-source analysis pipelines (e.g., R/Bioconductor). Participate in inter-laboratory ring trials to harmonize protocols .
Q. Methodological Tables
Table 1: Key Parameters for this compound Preclinical Studies
Parameter | Recommendation | Reference |
---|---|---|
Purity | >98% (HPLC) | |
In vitro IC50 | 10–50 nM (MetAP2 enzymatic assay) | |
In vivo dosing | 3–10 mg/kg/day (oral, DIO mice) | |
Stability | Lyophilized, -80°C (avoid freeze-thaw) |
Table 2: Statistical Reporting Standards for this compound Data
Metric | Guideline | Reference |
---|---|---|
Effect size | Report Cohen’s d or η² | |
Significance threshold | p < 0.05 with Bonferroni correction | |
Data precision | ≤3 significant figures |
Properties
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O6/c1-18(2)5-6-21-25(3,34-21)23-22(30-4)20(7-9-26(23)17-32-26)33-24(29)28-15-19(16-28)8-10-27-11-13-31-14-12-27/h5,19-23H,6-17H2,1-4H3/t20-,21-,22-,23-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWJPMLDQYEPPW-AUKZVGPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2082752-83-6 | |
Record name | Aclimostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2082752836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclimostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACLIMOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X150A3JK8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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